2'-Éthylacétophénone

Vue d'ensemble

Description

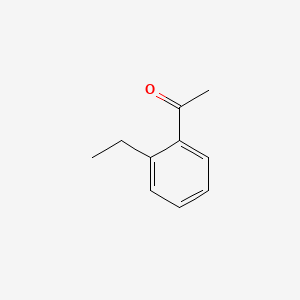

1-(2-Ethylphenyl)ethanone, also known as 2’-ethylacetophenone, is an organic compound with the molecular formula C10H12O. It is a colorless liquid with a characteristic aromatic odor. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and materials science.

Applications De Recherche Scientifique

1-(2-Ethylphenyl)ethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: The compound is used in the production of fragrances and as a starting material for the synthesis of other industrial chemicals.

Mécanisme D'action

Target of Action

2’-Ethylacetophenone is a derivative of acetophenone, which has been utilized in the synthesis of many heterocyclic compounds

Mode of Action

Acetophenone and its derivatives are known to participate in various organic reactions, including (pseudo)-two-, three- and four-component reactions . These reactions often involve the formation of intermediate compounds, which then undergo further transformations .

Biochemical Pathways

Acetophenone and its derivatives, including 2’-Ethylacetophenone, have been applied in the structure of different types of heterocyclic frameworks . These compounds are involved in various biochemical pathways, often through multicomponent reactions . For example, intermediate compounds were prepared via the Claisen condensation of acetophenones with other reagents, leading to the formation of various heterocyclic compounds .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight of 1482017 , may influence its pharmacokinetic behavior.

Result of Action

Acetophenone derivatives have been shown to exhibit various biological activities . For instance, some naturally occurring acetophenone derivatives have demonstrated antifungal activities .

Action Environment

The action, efficacy, and stability of 2’-Ethylacetophenone can be influenced by various environmental factors. For example, the reaction conditions, such as temperature and the presence of other reagents, can affect the outcomes of the reactions involving 2’-Ethylacetophenone . .

Analyse Biochimique

Biochemical Properties

It is known that the compound has a molecular weight of 148.202 Da

Cellular Effects

There is a lack of information on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Ethylphenyl)ethanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of ethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of 1-(2-ethylphenyl)ethanone often involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is typically isolated using advanced separation techniques such as column chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Ethylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo electrophilic aromatic substitution reactions, where the ethyl group on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 2-Ethylbenzoic acid.

Reduction: 1-(2-Ethylphenyl)ethanol.

Substitution: Various substituted 1-(2-ethylphenyl)ethanones depending on the substituent used.

Comparaison Avec Des Composés Similaires

1-(2-Ethylphenyl)ethanone can be compared with other similar compounds, such as:

1-(4-Ethylphenyl)ethanone: This compound has the ethyl group in the para position instead of the ortho position, which can affect its reactivity and physical properties.

1-(2-Methylphenyl)ethanone: This compound has a methyl group instead of an ethyl group, which can influence its chemical behavior and applications.

Uniqueness: 1-(2-Ethylphenyl)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. Its applications in various fields, including pharmaceuticals and materials science, also highlight its versatility and importance.

Activité Biologique

1-(2-Ethylphenyl)ethanone, also known as 2-ethylacetophenone, is an organic compound with the chemical formula . It is categorized within the ketone family and exhibits various biological activities. This article delves into its biological activity, synthesizing findings from diverse research studies, and presents relevant data in tables for clarity.

1-(2-Ethylphenyl)ethanone is characterized by its structure, which includes an ethyl group attached to a phenyl ring. This structural configuration contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 148.20 g/mol |

| Boiling Point | 218 °C |

| Melting Point | -27 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that 1-(2-ethylphenyl)ethanone exhibits antimicrobial activity against various pathogens. In a study assessing its efficacy against bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study : A study conducted by researchers at a university microbiology department tested the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

- Staphylococcus aureus : MIC of 50 µg/mL

- Escherichia coli : MIC of 100 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have shown that 1-(2-ethylphenyl)ethanone can induce apoptosis in cancer cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 (breast cancer) | 30 | Cell cycle arrest and apoptosis |

Cytotoxicity Assessment

A cytotoxicity study was performed using Vero cells (African green monkey kidney cells), which are commonly used for toxicity testing. The results indicated a selectivity index suggesting low toxicity at therapeutic concentrations.

- CC50 (Cytotoxic Concentration) : >100 µg/mL

- EC50 (Effective Concentration) : 50 µg/mL

- Selectivity Index : >2, indicating favorable safety margins.

The biological activities of 1-(2-ethylphenyl)ethanone can be attributed to several mechanisms:

- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into cell membranes, leading to increased permeability and eventual cell death.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, evidenced by increased caspase activity.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular metabolism, affecting the growth and proliferation of pathogens.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(2-ethylphenyl)ethanone, it is beneficial to compare it with structurally similar compounds.

Table 3: Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Cytotoxicity (CC50 µg/mL) |

|---|---|---|---|

| 1-(2-Ethylphenyl)ethanone | Yes | Yes | >100 |

| 1-(4-Ethylphenyl)ethanone | Moderate | No | <50 |

| 1-(2-Methylphenyl)ethanone | Yes | Moderate | >75 |

Propriétés

IUPAC Name |

1-(2-ethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-9-6-4-5-7-10(9)8(2)11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLILFBZIVHDKIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175688 | |

| Record name | 2'-Ethylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2142-64-5 | |

| Record name | 2'-Ethylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Ethylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.